molecular formula C9H13ClN2O2S B12288275 4-amino-N-cyclopropylbenzene-1-sulfonamide hydrochloride CAS No. 1221724-29-3

4-amino-N-cyclopropylbenzene-1-sulfonamide hydrochloride

Cat. No.: B12288275
CAS No.: 1221724-29-3
M. Wt: 248.73 g/mol
InChI Key: BMWIMHHVJZRRKL-UHFFFAOYSA-N
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Description

4-amino-N-cyclopropylbenzene-1-sulfonamide hydrochloride is a chemical compound with the molecular formula C9H13ClN2O2S It is known for its unique structure, which includes a cyclopropyl group attached to a benzene ring, along with an amino group and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-cyclopropylbenzene-1-sulfonamide hydrochloride typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid.

    Attachment to Benzene Ring: The cyclopropyl group is then attached to a benzene ring through a Friedel-Crafts alkylation reaction.

    Introduction of the Amino Group: The amino group can be introduced via a nitration reaction followed by reduction, or through direct amination.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the amine with a sulfonyl chloride in the presence of a base.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the sulfonamide with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-cyclopropylbenzene-1-sulfonamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The sulfonamide group can be reduced to form sulfinamide or thiol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Sulfinamide or thiol derivatives.

    Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

4-amino-N-cyclopropylbenzene-1-sulfonamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-amino-N-cyclopropylbenzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The amino and sulfonamide groups can form hydrogen bonds and electrostatic interactions with biological molecules, affecting their function. The cyclopropyl group may enhance the compound’s stability and reactivity, allowing it to interact with various pathways in biological systems.

Comparison with Similar Compounds

Similar Compounds

    4-amino-N-cyclopropylbenzenesulfonamide: Lacks the hydrochloride group but shares similar structural features.

    4-amino-N-cyclopropylbenzene-1-sulfonamide: Similar structure but without the hydrochloride salt form.

Uniqueness

4-amino-N-cyclopropylbenzene-1-sulfonamide hydrochloride is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the hydrochloride group enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

Properties

CAS No.

1221724-29-3

Molecular Formula

C9H13ClN2O2S

Molecular Weight

248.73 g/mol

IUPAC Name

4-amino-N-cyclopropylbenzenesulfonamide;hydrochloride

InChI

InChI=1S/C9H12N2O2S.ClH/c10-7-1-5-9(6-2-7)14(12,13)11-8-3-4-8;/h1-2,5-6,8,11H,3-4,10H2;1H

InChI Key

BMWIMHHVJZRRKL-UHFFFAOYSA-N

Canonical SMILES

C1CC1NS(=O)(=O)C2=CC=C(C=C2)N.Cl

Origin of Product

United States

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